2,3-Dinitrobenzoic acid

Vue d'ensemble

Description

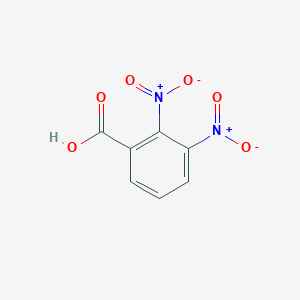

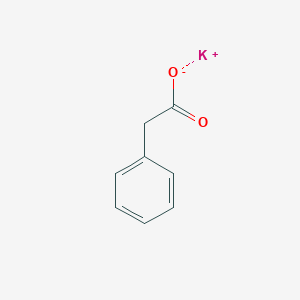

2,3-Dinitrobenzoic acid is a chemical compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 . It is used in various chemical reactions and has specific properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of 2,3-Dinitrobenzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The structure can be further analyzed using techniques like X-ray diffraction .Chemical Reactions Analysis

2,3-Dinitrobenzoic acid can participate in various chemical reactions. For instance, it can react with copper nitrate and 1,10 phenanthroline to form an energetic Copper (II) complex . More research is needed to provide a comprehensive list of all possible chemical reactions.Physical And Chemical Properties Analysis

2,3-Dinitrobenzoic acid has a boiling point of 440.2±35.0 °C, a density of 1.688, and a pKa of 1.85 at 25°C . It also has specific properties like a molar refractivity of 46.3±0.3 cm^3, a polar surface area of 129 Å^2, and a molar volume of 125.6±3.0 cm^3 .Applications De Recherche Scientifique

Materials Science: Growth of Benzimidazolium 3,5-Dinitrobenzoate Single Crystals

- Application : The compound benzimidazolium 3,5-dinitrobenzoate (BDB) was synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials . This compound is used in the growth of single crystals, which have applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .

- Method : Solubility measurements were performed for the obtained product. Single crystals were grown using acetone as a solvent . The crystal structure of BDB was confirmed using single crystal X-ray diffractions .

- Results : The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum . The photo response property of BDB single crystal was studied using photoconductivity studies .

Pharmaceutical Research: Development of New Drugs to Treat Tuberculosis

- Application : 3,5-Dinitrobenzoic acid is used in the synthesis of a diverse library of amides, which are being explored as potential new drugs to treat tuberculosis .

- Method : Starting with 3,5-dinitrobenzoic acid, a diverse library of amides was synthesized, incorporating both linear and cyclic amine moieties . The synthesis primarily utilized nucleophilic addition/elimination, SN2, and Mitsunobu reactions .

- Results : The most interesting compounds exhibited activities against Mycobacterium Tuberculosis (Mtb) H37Rv comparable to isoniazid .

Chemical Analysis: Derivatization of Resins and Determination of Ampicillin

- Application : 3,5-Dinitrobenzoic acid is used as a reagent in the derivatization of resins and the determination of ampicillin .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Nanotechnology: Synthesis of Gold Nanoparticles

- Application : 3,5-Dinitrobenzoic acid is used in the synthesis of gold nanoparticles (AuNPs), which have potential applications in the medical field .

- Method : Monodispersed AuNPs were synthesized using 3,5-dinitrobenzoic acid (DNBA) and sodium acetate (SA) dispersible in aqueous media, where NaBH4 was used as a reducing agent to reduce KAuCl4 from Au (III) to Au (0) .

- Results : The synthesized AuNPs were characterized using UV–Vis spectroscopy to evaluate their surface plasmon resonance (SPR) absorption in a wavelength range of 500–650 nm .

Drug Development: Synthesis of Dinitrobenzamide Derivatives

- Application : 3,5-Dinitrobenzoic acid is used in the synthesis of a diverse library of 3,5-dinitrobenzamide derivatives . These compounds are being explored as potential new drugs to treat tuberculosis .

- Method : Starting with 3,5-dinitrobenzoic acid, a diverse library of amides was synthesized, incorporating both linear and cyclic amine moieties . The synthesis primarily utilized nucleophilic addition/elimination, SN2, and Mitsunobu reactions .

- Results : The most interesting compounds exhibited activities against Mycobacterium Tuberculosis (Mtb) H37Rv comparable to isoniazid .

Spectrophotometric Determination of Diazepam

- Application : 2,4-Dinitrobenzoic acid is used in the spectrophotometric determination of diazepam in pure samples and in its pharmaceutical preparations .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Prodrugs for the Treatment of Tuberculosis

- Application : 3,5-Dinitrobenzoic acid is used in the synthesis of a diverse library of benzoates with different electron withdrawing groups (4-chloro, 2,6-dichloro, 3,5-dichloro, 4-nitro, and 3,5 dinitro), to modulate pKa of the liberated acid and different alkoxy substituents (propyl, hexyl, and phenyl) to modulate their lipophilicity . These compounds are being explored as potential new drugs to treat tuberculosis .

- Method : Starting with 3,5-dinitrobenzoic acid, a diverse library of benzoates was synthesized . The synthesis primarily utilized nucleophilic addition/elimination, SN2, and Mitsunobu reactions .

- Results : The most interesting compounds exhibited activities against Mycobacterium Tuberculosis (Mtb) H37Rv .

Synthesis of Chiral Crystalline Adduct Materials

- Application : The nitro-substituted aromatic group of 3,5-dintirobenzoic acid is used to synthesize chiral crystalline adduct materials . 3,5-dinitrobenzoic acid is an organic Lewis acid possessing both carboxyl and nitro groups .

- Method : An excellent hydrogen bonding network will be created by coupling it with Lewis base like benzimidazole .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2,3-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBTDBGTNZOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934265 | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dinitrobenzoic acid | |

CAS RN |

15147-64-5 | |

| Record name | 15147-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)